molecular formula C16H13ClN4OS B10941219 2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10941219
M. Wt: 344.8 g/mol
InChI Key: KCZYOJCGCNAUGC-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the annulation of a pyrimidine moiety to a triazole ring. This can be achieved through various synthetic strategies, including the use of hydrazines or hydrazine hydrochlorides under controlled conditions . The reaction conditions often involve microwave-assisted heating to produce the desired triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chlorophenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H13ClN4OS/c1-9-10(2)23-16-14(9)15-19-13(20-21(15)8-18-16)7-22-12-6-4-3-5-11(12)17/h3-6,8H,7H2,1-2H3

InChI Key

KCZYOJCGCNAUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4Cl)C

Origin of Product

United States

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